5-Amino-2-methyl-2-pentanol

Beschreibung

BenchChem offers high-quality 5-Amino-2-methyl-2-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methyl-2-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

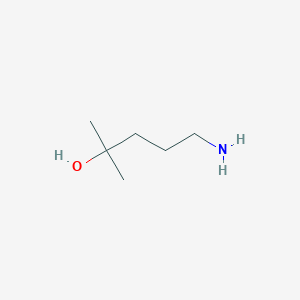

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRGNSMVEPYXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108262-66-4 | |

| Record name | 5-amino-2-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-methyl-2-pentanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of the amino alcohol 5-Amino-2-methyl-2-pentanol. This document consolidates available data on its chemical characteristics and outlines detailed synthetic methodologies.

Chemical and Physical Properties

5-Amino-2-methyl-2-pentanol, with the CAS number 108262-66-4, is a bifunctional organic molecule containing both a primary amine and a tertiary alcohol functional group.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| CAS Number | 108262-66-4 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of 5-Amino-2-methyl-2-pentanol

The synthesis of 5-Amino-2-methyl-2-pentanol can be achieved through various established methods for creating amino alcohols. Two primary and effective routes are detailed below: Reductive Amination of a Hydroxy Ketone and a Grignard Reaction.

Synthesis via Reductive Amination

Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[2][3] In the case of 5-Amino-2-methyl-2-pentanol, the logical precursor is 4-hydroxy-4-methyl-2-pentanone. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[2]

Experimental Protocol: Reductive Amination

-

Imine Formation:

-

In a round-bottom flask, dissolve 1 equivalent of 4-hydroxy-4-methyl-2-pentanone in a suitable solvent such as methanol or ethanol.

-

Add an excess of ammonia (as an aqueous or alcoholic solution) to the flask. The excess ammonia drives the equilibrium towards the formation of the imine.

-

The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the ketone.

-

-

Reduction:

-

Once the imine formation is complete, a reducing agent is introduced. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step due to its selectivity for the imine over the ketone.[4]

-

The reducing agent should be added portion-wise at a controlled temperature, typically between 0 °C and room temperature, to manage the reaction exotherm.

-

The reaction is stirred until the imine is fully reduced to the amine.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the careful addition of water.

-

The solvent is removed under reduced pressure.

-

The aqueous residue is then basified with a suitable base, such as sodium hydroxide, to deprotonate the amine.

-

The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude 5-Amino-2-methyl-2-pentanol.

-

Further purification can be achieved by distillation or column chromatography.

-

Caption: Reductive amination synthesis workflow.

Synthesis via Grignard Reaction

An alternative approach involves the use of a Grignard reagent, a powerful tool for forming carbon-carbon bonds.[5] For the synthesis of a tertiary alcohol like 5-Amino-2-methyl-2-pentanol, a ketone or an ester can be used as the starting material.[6]

Experimental Protocol: Grignard Reaction

-

Reaction Setup:

-

A three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is thoroughly flame-dried to ensure anhydrous conditions.

-

Magnesium turnings are placed in the flask.

-

Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.

-

-

Grignard Reagent Formation:

-

A solution of an appropriate alkyl halide (e.g., 3-bromopropylamine, with the amino group protected) in the anhydrous solvent is added dropwise to the magnesium turnings.

-

The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.

-

-

Reaction with Carbonyl:

-

After the Grignard reagent has formed, the flask is cooled in an ice bath.

-

A solution of acetone (propan-2-one) in the anhydrous solvent is added dropwise. Acetone will react with the Grignard reagent to form the tertiary alcohol.[7]

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed by rotary evaporation.

-

If a protecting group was used for the amine, a deprotection step is necessary.

-

The final product is purified by distillation or column chromatography.

-

Caption: Grignard reaction synthesis workflow.

Biological and Pharmacological Properties

While specific studies on the biological activity of 5-Amino-2-methyl-2-pentanol are limited, the amino alcohol functional group is a well-known pharmacophore present in numerous biologically active compounds.[8] Amino alcohols are key components in a variety of pharmaceuticals, including beta-blockers and antiviral agents.[8]

Analogs of this compound, such as other aliphatic amino alcohols, have been investigated for a range of biological activities. For instance, some amino alcohols have shown potential as anticancer and anti-inflammatory agents.[9][10] They can also serve as crucial intermediates in the total synthesis of complex natural products, such as the alkaloid Manzamine.[9] The presence of both a hydrophilic amine and a hydroxyl group allows for diverse interactions with biological targets. Further research is warranted to elucidate the specific biological and pharmacological profile of 5-Amino-2-methyl-2-pentanol.

Safety and Handling

Based on available safety data, 5-Amino-2-methyl-2-pentanol is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[11]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-Amino-2-methyl-2-pentanol is a versatile amino alcohol that can be synthesized through robust and well-established organic chemistry reactions. While its specific biological functions are not yet extensively documented, its structural similarity to known pharmacologically active compounds suggests it may be a valuable building block for drug discovery and development. Further investigation into its biological properties is encouraged to unlock its full potential.

References

- 1. Page loading... [guidechem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights [mdpi.com]

- 9. Buy 5-Amino-2-pentanol HCl [smolecule.com]

- 10. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]

- 11. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]

"5-Amino-2-methyl-2-pentanol" chemical characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical summary of the known chemical characteristics of 5-Amino-2-methyl-2-pentanol. Due to the limited availability of published experimental data for this specific compound, this guide consolidates computed properties and outlines general synthetic and analytical methodologies applicable to tertiary amino alcohols. This information is intended to serve as a foundational resource for researchers interested in the potential evaluation and application of this molecule.

Chemical Identity and Computed Properties

5-Amino-2-methyl-2-pentanol is a bifunctional organic molecule containing both a primary amine and a tertiary alcohol functional group. Its fundamental identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-amino-2-methylpentan-2-ol | [1][2] |

| CAS Number | 108262-66-4 | [1][2] |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1] |

| Canonical SMILES | CC(C)(CCCN)O | [1] |

| InChI Key | HQRGNSMVEPYXHU-UHFFFAOYSA-N | [1] |

A summary of computed physicochemical properties is presented in Table 2. These values are computationally derived and have not been experimentally verified.

| Computed Property | Value | Source |

| XLogP3-AA | -0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| Complexity | 61.5 | [2] |

| Predicted Boiling Point | 182.7 ± 23.0 °C | |

| Predicted Density | 0.909 ± 0.06 g/cm³ |

Experimental Data

As of the date of this document, a comprehensive search of scientific literature and chemical databases has not yielded publicly available experimental data for the following properties of 5-Amino-2-methyl-2-pentanol:

-

Melting Point

-

Boiling Point

-

Refractive Index

-

Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

While predicted NMR spectra are mentioned in some databases, the actual spectral data is not available.[2] For reference, the related compound 2-methyl-2-pentanol has a reported boiling point of 120-122 °C and a density of 0.835 g/mL at 25 °C.

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of 5-Amino-2-methyl-2-pentanol are not described in the available literature. However, general methods for the synthesis of tertiary amino alcohols can be adapted. Two plausible retrosynthetic approaches are outlined below.

Grignard Reaction with an Amino Ketone

A common strategy for the synthesis of tertiary alcohols is the Grignard reaction.[3] This would involve the reaction of a suitable amino-protected ketone with a methyl Grignard reagent (e.g., methylmagnesium bromide). A key consideration is the protection of the amine functionality to prevent it from reacting with the Grignard reagent.[4]

A general experimental workflow for this approach is depicted below.

Reductive Amination of a Hydroxy Ketone

Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[5][6][7] This approach would involve the reaction of a suitable hydroxy ketone with ammonia in the presence of a reducing agent.

A general experimental workflow for this synthetic strategy is provided below.

Analytical Methodologies

Specific analytical methods for the characterization and quantification of 5-Amino-2-methyl-2-pentanol have not been published. General approaches for the analysis of amino alcohols would be applicable, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H and alcohol O-H stretches).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. For primary amines, the molecular ion peak is expected to have an odd m/z value.[8][9] Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a probable fragmentation pathway.[8][9]

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, pharmacological properties, or any associated signaling pathways of 5-Amino-2-methyl-2-pentanol.

Safety and Handling

Based on GHS classifications for this compound, 5-Amino-2-methyl-2-pentanol is considered hazardous.[1] The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

5-Amino-2-methyl-2-pentanol is a chemical entity for which there is a significant lack of published experimental data. While its basic chemical identity is established and its properties can be computationally estimated, further experimental investigation is required to fully characterize this molecule. The synthetic strategies and analytical methods outlined in this guide are based on general principles for this class of compounds and would require optimization for the specific synthesis and analysis of 5-Amino-2-methyl-2-pentanol. The absence of any biological data indicates that this compound is an unexplored area for potential research and development.

References

- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 5-Amino-2-methyl-2-pentanol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for the compound 5-Amino-2-methyl-2-pentanol. Extensive searches of scientific databases and literature have revealed a notable absence of publicly available experimental spectroscopic data for this specific molecule. This guide, therefore, serves a dual purpose: to transparently report on the current availability of data and to provide a robust framework of generalized experimental protocols and expected spectroscopic characteristics for researchers working with this or structurally similar amino alcohols.

Compound Information: 5-Amino-2-methyl-2-pentanol

While experimental spectra are not available, fundamental chemical information has been compiled from public databases.[1]

| Property | Value | Source |

| IUPAC Name | 5-amino-2-methylpentan-2-ol | PubChem[1] |

| CAS Number | 108262-66-4 | PubChem[1] |

| Molecular Formula | C₆H₁₅NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Exact Mass | 117.115364102 Da | PubChem[1] |

| SMILES | CC(C)(CCCN)O | PubChem[1] |

| InChI | InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3 | PubChem[1] |

| InChIKey | HQRGNSMVEPYXHU-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data Summary

As of the date of this guide, no experimental NMR, IR, or Mass Spectrometry data for 5-Amino-2-methyl-2-pentanol has been found in the public domain. The following sections, therefore, describe the expected characteristic signals based on the known functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is available from some databases, though it should be used with the understanding that it is computationally generated and not experimentally verified.

Expected ¹H-NMR Signals:

-

-OH and -NH₂ protons: Broad singlets, chemical shift can vary depending on solvent and concentration. The amine protons would likely appear in the 1-5 ppm range, and the alcohol proton in the 1-5 ppm range as well.

-

-CH₂- (next to NH₂): A triplet, expected around 2.6-2.8 ppm.

-

-CH₂- (aliphatic chain): Multiplets, expected in the 1.2-1.7 ppm range.

-

-CH₂- (next to quaternary carbon): A triplet, expected around 1.4-1.6 ppm.

-

-C(CH₃)₂: A singlet, integrating to 6 protons, expected around 1.1-1.3 ppm.

Expected ¹³C-NMR Signals:

-

Quaternary Carbon (-C(CH₃)₂OH): Expected in the 65-75 ppm range.

-

Carbon next to NH₂ (-CH₂NH₂): Expected around 40-50 ppm.

-

Aliphatic Carbons (-CH₂-): Expected in the 20-40 ppm range.

-

Methyl Carbons (-C(CH₃)₂): Expected around 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-2-methyl-2-pentanol is expected to be dominated by absorptions from its hydroxyl and primary amine groups.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity/Appearance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad[2][3][4][5] |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Two peaks (symmetric and asymmetric)[2] |

| C-H Stretch (Alkane) | 2850 - 2960 | Strong[2] |

| N-H Bend (Primary Amine) | 1550 - 1650 | Medium |

| C-O Stretch (Tertiary Alcohol) | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecular ion [M+H]⁺ would be expected.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~118.12 | Protonated molecular ion. |

| [M-H₂O]⁺ | ~100.11 | Loss of water from the molecular ion is a common fragmentation pathway for alcohols.[6][7] |

| Alpha-cleavage fragments | Varies | Fragmentation via cleavage of the C-C bond adjacent to the nitrogen or oxygen is expected. For amines, this often results in a resonance-stabilized nitrogen-containing cation.[6][8] For tertiary alcohols, cleavage of an adjacent C-C bond can lead to a stable oxonium ion. |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring spectroscopic data for small, polar organic molecules like 5-Amino-2-methyl-2-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the need to avoid exchange of labile protons (-OH, -NH₂) with the solvent if their observation is desired.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks. This is often an automated process on modern spectrometers.

-

-

Data Acquisition:

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The acquisition time is usually set to 2-4 seconds.

-

A relaxation delay of 1-5 seconds is common, but for quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.[9]

-

The number of scans can range from 8 to 128, depending on the sample concentration.

-

-

¹³C NMR:

-

Set the spectral width to encompass the typical range for carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A longer acquisition time and a larger number of scans (from several hundred to several thousand) are generally required due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining an IR spectrum of a liquid or solid sample with minimal preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10] This can be done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

-

Instrument Setup:

-

Place the ATR accessory into the sample compartment of the FTIR spectrometer.

-

Select the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition:

-

For a liquid sample, place a small drop (sufficient to cover the crystal surface) directly onto the ATR crystal.[11]

-

For a solid sample, place a small amount of the powder or solid on the crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.[11]

-

Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, clean the ATR crystal thoroughly.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like amino alcohols, often coupled with a liquid chromatograph (LC-MS).[12][13]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with ESI, such as a mixture of water and a volatile organic solvent like methanol or acetonitrile.[13]

-

To promote protonation for positive ion mode analysis, a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) is usually added to the solution.[14]

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to an HPLC system for sample introduction, or the sample can be directly infused using a syringe pump.

-

Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing gas flow rate, and drying gas temperature, to achieve a stable spray and efficient desolvation.[15]

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion and any major fragments.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the m/z values of the ions.

-

The molecular weight of the compound can be determined from the m/z of the molecular ion (e.g., [M+H]⁺).

-

The fragmentation pattern observed in the MS or MS/MS spectrum can provide valuable information about the compound's structure.

-

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound, such as 5-Amino-2-methyl-2-pentanol, using the spectroscopic techniques discussed.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. agilent.com [agilent.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Commercial availability of "5-Amino-2-methyl-2-pentanol"

An In-depth Technical Guide to 5-Amino-2-methyl-2-pentanol

This technical guide provides a comprehensive overview of 5-Amino-2-methyl-2-pentanol, a bifunctional organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its commercial availability, physicochemical properties, and a detailed, plausible synthetic route.

Commercial Availability

5-Amino-2-methyl-2-pentanol is available from various chemical suppliers. The purity and quantity offered may vary, and it is recommended to consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers of 5-Amino-2-methyl-2-pentanol

| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |

| Sigma-Aldrich | 108262-66-4 | C₆H₁₅NO | - | Product number and availability may vary by region. |

| Guidechem | 108262-66-4 | C₆H₁₅NO | - | Lists multiple suppliers.[1] |

| PubChem | 108262-66-4 | C₆H₁₅NO | - | Lists multiple chemical vendors.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-2-methyl-2-pentanol is presented below. These properties have been compiled from various chemical databases.

Table 2: Physicochemical Properties of 5-Amino-2-methyl-2-pentanol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| CAS Number | 108262-66-4 | [1][2] |

| IUPAC Name | 5-amino-2-methylpentan-2-ol | [2] |

| SMILES | CC(C)(O)CCCN | [2] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Complexity | 61.5 | [1] |

| XLogP3-AA | -0.1 | [2] |

Proposed Synthesis Protocol

Step 1: Synthesis of 4-cyano-2-methyl-2-butanol (Nitrile Precursor)

This step involves the reaction of a Grignard reagent, methylmagnesium bromide, with 4-chlorobutyronitrile. The Grignard reagent will add to the nitrile group, and subsequent hydrolysis will yield the tertiary alcohol.

Materials and Reagents:

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether

-

4-chlorobutyronitrile

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings.

-

Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the methyl bromide solution to the magnesium turnings to initiate the Grignard reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 4-chlorobutyronitrile in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 4-cyano-2-methyl-2-butanol. The product can be purified by vacuum distillation.

Step 2: Reduction of 4-cyano-2-methyl-2-butanol to 5-Amino-2-methyl-2-pentanol

The nitrile group of the synthesized precursor is reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

4-cyano-2-methyl-2-butanol

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-cyano-2-methyl-2-butanol in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 5-Amino-2-methyl-2-pentanol. The product can be further purified by vacuum distillation.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of 5-Amino-2-methyl-2-pentanol.

References

An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of 5-Amino-2-methyl-2-pentanol (CAS No. 108262-66-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. It should be noted that while this guide consolidates the available information, the toxicological properties of this substance have not been thoroughly investigated.

Physicochemical Properties

Quantitative data for 5-Amino-2-methyl-2-pentanol is limited, with some properties only available as predicted values. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C6H15NO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 117.19 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Liquid; Pale yellow to colorless | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 182.7 ± 23.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 0.909 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Melting Point | Not available | --INVALID-LINK-- |

| Solubility | Not available | --INVALID-LINK-- |

| Flash Point | Not available | --INVALID-LINK-- |

| Vapor Pressure | Not available | --INVALID-LINK-- |

Safety and Hazard Information

5-Amino-2-methyl-2-pentanol is classified as a hazardous chemical. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation (Category 1A, B, C) | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation. |

(Source: Combi-Blocks SDS, PubChem)

Precautionary Measures

The following precautionary statements are recommended for handling 5-Amino-2-methyl-2-pentanol:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310+P330+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353+P310: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.

-

**P304+P340

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Amino-2-methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methyl-2-pentanol is a primary amino alcohol whose structural and conformational properties are of interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its molecular structure, predicted physicochemical properties, and a detailed discussion of its likely conformational behavior based on established principles for acyclic amino alcohols. Due to a lack of specific experimental or computational studies on 5-Amino-2-methyl-2-pentanol in the available scientific literature, this guide leverages data from analogous compounds to infer its structural characteristics. General methodologies for its synthesis and analysis are also presented.

Molecular Structure and Physicochemical Properties

5-Amino-2-methyl-2-pentanol is an organic molecule containing both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group. Its systematic IUPAC name is 5-amino-2-methylpentan-2-ol.[1] The presence of these two polar functional groups on a flexible aliphatic chain dictates its chemical reactivity and intermolecular interactions.

Table 1: Molecular Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-amino-2-methylpentan-2-ol | PubChem[1] |

| CAS Number | 108262-66-4 | PubChem[1] |

| Molecular Formula | C₆H₁₅NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(CCCN)O | PubChem[1] |

| InChIKey | HQRGNSMVEPYXHU-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

| Rotatable Bond Count | 3 | Guidechem[2] |

Conformational Analysis

A detailed conformational analysis of 5-Amino-2-methyl-2-pentanol has not been reported in the literature. However, its conformational landscape can be predicted based on the principles governing acyclic alkanes and the well-documented behavior of other amino alcohols. The key factors influencing its conformation are steric hindrance and the potential for intramolecular hydrogen bonding.

Rotational Isomers

Rotation around the single bonds of the pentyl backbone will give rise to numerous conformers. The relative energies of these conformers will be determined by torsional strain (eclipsing interactions) and steric strain (gauche interactions between bulky substituents). The most stable conformations are expected to be staggered to minimize torsional strain.

Intramolecular Hydrogen Bonding

A critical feature in the conformation of amino alcohols is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group (as the donor) and the amino group (as the acceptor). In 5-Amino-2-methyl-2-pentanol, this would involve the formation of an eight-membered ring-like structure. The stability of this hydrogen-bonded conformer depends on the geometric feasibility of bringing the -OH and -NH₂ groups into proximity without introducing significant steric strain.

The presence and strength of such intramolecular hydrogen bonds in amino alcohols are known to be influenced by the length of the carbon chain separating the functional groups.

Experimental Protocols

Proposed Synthesis via Reduction of a Nitro Alcohol

A common and effective method for the synthesis of amino alcohols is the reduction of the corresponding nitro alcohol.[3] This two-step process would involve:

-

Henry Reaction (Nitroaldol Reaction): Condensation of a suitable nitroalkane with a ketone. For 5-Amino-2-methyl-2-pentanol, this would likely involve the reaction of a nitro-substituted butane derivative with acetone.

-

Reduction of the Nitro Group: The resulting nitro alcohol is then reduced to the corresponding amino alcohol. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).[4][5]

Spectroscopic Analysis

The structural confirmation and conformational analysis of the synthesized product would rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the carbon skeleton and the presence of the amine and alcohol functional groups. Advanced NMR techniques, such as NOESY, could potentially provide information about through-space interactions, offering insights into the preferred conformation.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations. The position and shape of the O-H stretching band could indicate the presence and strength of intramolecular hydrogen bonding. A broad band at a lower frequency would suggest hydrogen bonding, while a sharp peak at a higher frequency would indicate a free hydroxyl group.

Biological Activity

There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways for 5-Amino-2-methyl-2-pentanol. In general, simple acyclic amino alcohols exhibit a range of biological effects, including cytotoxicity at certain concentrations.[6] The biological activity of such compounds is influenced by factors like chain length and the relative positions of the amino and hydroxyl groups.[6] Some amino alcohols are known to have applications as emulsifying agents and have been investigated for their potential to lower plasma lipid levels.[7] However, without specific studies, any potential therapeutic or toxicological profile of 5-Amino-2-methyl-2-pentanol remains speculative.

Conclusion

5-Amino-2-methyl-2-pentanol is a simple bifunctional molecule with predictable structural features based on the principles of organic chemistry. Its conformational behavior is likely dominated by the interplay of steric effects and the potential for intramolecular hydrogen bonding. While specific experimental data for this compound are currently lacking in the public domain, this guide provides a robust theoretical framework and outlines established experimental approaches for its synthesis and characterization. Further research, including computational modeling and spectroscopic analysis, is required to fully elucidate the specific conformational preferences and potential biological activities of 5-Amino-2-methyl-2-pentanol.

References

- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]

5-Amino-2-methyl-2-pentanol: A Technical Guide to a Promising Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methyl-2-pentanol is a bifunctional organic molecule featuring both a primary amine and a tertiary alcohol. This unique structural arrangement positions it as a valuable, yet under-explored, intermediate in synthetic chemistry. While extensive research detailing specific biological activities remains limited, its potential as a building block in the development of novel pharmaceuticals and agrochemicals is noteworthy. This technical guide provides a comprehensive overview of the known properties of 5-Amino-2-methyl-2-pentanol, its potential synthetic applications, and a prospective experimental workflow for its preparation. The scarcity of public-domain research on this specific compound necessitates a forward-looking perspective on its potential applications, drawing parallels from structurally related and well-documented amino alcohols.

Introduction

5-Amino-2-methyl-2-pentanol (CAS No: 108262-66-4) is a chemical entity with the molecular formula C₆H₁₅NO. Its structure is characterized by a pentyl carbon chain with a primary amino group at the 5-position and a hydroxyl group and a methyl group at the 2-position, creating a tertiary alcohol. This combination of a nucleophilic amino group and a sterically hindered tertiary alcohol offers a unique set of reactive properties for chemical synthesis. The synthesis of amino derivatives of 2-methyl-2-pentanol, such as 5-amino-2-methyl-2-pentanol, is considered an important area of organic synthesis for generating key intermediates for more complex molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-2-methyl-2-pentanol is presented in the table below. These properties are essential for designing reaction conditions and for understanding the compound's behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| CAS Number | 108262-66-4 |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | No data available |

Potential Research Applications

The primary and most significant research application of 5-Amino-2-methyl-2-pentanol is its role as a synthetic intermediate . Its bifunctional nature allows it to be a versatile building block for the construction of more complex molecules with potential biological activity.

As a Scaffold in Medicinal Chemistry

The presence of both an amino and a hydroxyl group allows for sequential or orthogonal functionalization. This makes 5-Amino-2-methyl-2-pentanol an attractive scaffold for creating libraries of compounds for drug discovery screening. The primary amine can be readily derivatized through acylation, alkylation, or sulfonylation to introduce a wide range of functional groups. The tertiary alcohol, being more sterically hindered, can undergo reactions under specific conditions, potentially allowing for selective modifications.

While no specific drugs have been publicly documented as being synthesized from 5-Amino-2-methyl-2-pentanol, its structural motifs are present in various biologically active compounds. For instance, amino alcohols are key components in certain beta-blockers, antiviral agents, and neurotransmitter inhibitors.

Intermediate for Agrochemicals

Similar to its application in pharmaceuticals, 5-Amino-2-methyl-2-pentanol can serve as a precursor for the synthesis of novel pesticides, herbicides, and fungicides. The introduction of specific toxophores or pharmacophores onto the amino alcohol backbone could lead to the development of agrochemicals with improved efficacy and selectivity.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow: Reductive Amination

A potential route to 5-Amino-2-methyl-2-pentanol is the reductive amination of a suitable keto-alcohol precursor. This process would involve the reaction of the ketone with ammonia or an ammonia equivalent, followed by reduction of the resulting imine.

References

5-Amino-2-methyl-2-pentanol: A Technical Data Summary and Research Guidance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on 5-Amino-2-methyl-2-pentanol is exceptionally limited. This document provides a summary of its known physicochemical properties and safety information based on available data. Due to the scarcity of research, this guide also offers generalized experimental and logical workflows for the characterization and investigation of a novel amino alcohol, which may be applicable to the study of this compound.

Core Compound Properties

5-Amino-2-methyl-2-pentanol is a primary amino alcohol. Its structure suggests potential utility as a building block in organic synthesis, though specific applications are not well-documented in peer-reviewed literature.

Table 1: Physicochemical Properties of 5-Amino-2-methyl-2-pentanol

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| CAS Number | 108262-66-4 | PubChem[1] |

| Appearance | Pale yellow to colorless solid or semi-solid or liquid | Various Suppliers[2] |

| Boiling Point (Predicted) | 182.7 ± 23.0 °C at 760 Torr | Chemical Supplier Data[2] |

| Density (Predicted) | 0.909 ± 0.06 g/cm³ at 20°C | Chemical Supplier Data[2] |

| XLogP3-AA (Predicted) | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

Table 2: Computed Identifiers for 5-Amino-2-methyl-2-pentanol

| Identifier Type | Identifier |

| IUPAC Name | 5-amino-2-methylpentan-2-ol[1] |

| InChI | InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3[1] |

| InChIKey | HQRGNSMVEPYXHU-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(CCCN)O[1] |

Safety and Handling

While comprehensive toxicological data is unavailable, the compound is classified with several hazards based on computational predictions.

Table 3: GHS Hazard Classification for 5-Amino-2-methyl-2-pentanol

| Hazard Code | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H318 | Causes serious eye damage[1] |

| H335 | May cause respiratory irritation[1] |

Handling Recommendations:

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Use in a well-ventilated area.[4]

-

Wear protective gloves, clothing, and eye/face protection.[4][5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Keep away from heat, sparks, and open flames.[5]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][5]

Experimental Protocols

No specific experimental protocols for the synthesis or application of 5-Amino-2-methyl-2-pentanol have been found in the reviewed literature. However, a general synthesis for a structurally related compound, 5-amino-1-pentanol, is provided below as a representative example of amino alcohol synthesis.

Representative Synthesis: 5-Amino-1-pentanol (Not 5-Amino-2-methyl-2-pentanol)

A patented method for the synthesis of 5-amino-1-pentanol involves the reductive amination of 3,4-dihydro-2H-pyran.[6]

Materials:

-

3,4-dihydro-2H-pyran

-

Water

-

Ammonia

-

Hydrogen

-

Ni-Co catalyst (or similar)

-

Reaction vessel suitable for high pressure and temperature

Methodology:

-

Hydration: 3,4-dihydro-2H-pyran is subjected to a hydration reaction with water in a protective atmosphere at a temperature of 60-120°C for 0.5-10 hours. This step forms the intermediate 2-hydroxytetrahydropyran.[6]

-

Reductive Amination: The resulting 2-hydroxytetrahydropyran undergoes a reductive amination reaction with ammonia and hydrogen over a suitable catalyst (e.g., Ni-Co). The reaction is carried out at a temperature of up to 120°C and a pressure of up to 3 MPa.[6]

-

Purification: The final product, 5-amino-1-pentanol, is then purified from the reaction mixture. This process has been reported to achieve yields of up to 93%.[6]

Note: This protocol is for a different compound and would require significant modification and optimization for the synthesis of 5-Amino-2-methyl-2-pentanol.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any signaling pathways or specific biological activities of 5-Amino-2-methyl-2-pentanol. Amino alcohols as a class have been investigated for a wide range of biological activities, including as potential antibiotic and antifungal agents.[7][8] Some novel β-amino alcohol derivatives have been screened for cytotoxic activity against human cancer cell lines.[9]

Mandatory Visualizations

As no specific experimental workflows or signaling pathways for 5-Amino-2-methyl-2-pentanol are available, the following diagrams illustrate generalized logical workflows for the characterization and investigation of a novel chemical compound.

References

- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FCKeditor - Resources Browser [ohiotech.edu]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]

- 7. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Alcohols as Potential Antibiotic and Antifungal Leads | MDPI [mdpi.com]

- 9. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Amino-2-methyl-2-pentanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-Amino-2-methyl-2-pentanol, a bifunctional organic compound, in various synthetic transformations. Due to the limited availability of specific literature on this compound, the following protocols are based on established methodologies for structurally similar amino alcohols. These should serve as a starting point for reaction discovery and optimization.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-2-methyl-2-pentanol is provided in the table below. This data is essential for reaction planning, solvent selection, and purification strategies.

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| IUPAC Name | 5-amino-2-methylpentan-2-ol |

| CAS Number | 108262-66-4 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Soluble in water and polar organic solvents |

Potential Synthetic Applications

The unique structure of 5-Amino-2-methyl-2-pentanol, featuring a primary amine and a tertiary alcohol, makes it a valuable building block for several classes of organic molecules. Its hindered nature can impart specific selectivity in certain reactions.

-

Synthesis of Substituted Oxazines: The 1,4-relationship between the amino and hydroxyl groups makes it a suitable precursor for the synthesis of 5,5-dimethyl-1,3-oxazinane derivatives through condensation with aldehydes or ketones.

-

Ligand Synthesis for Catalysis: The amino alcohol moiety can act as a bidentate ligand for various transition metals, potentially finding applications in asymmetric catalysis.

-

Nucleophilic Ring-Opening of Epoxides: The primary amine can serve as a nucleophile to open epoxide rings, leading to the formation of β-amino alcohols with a quaternary carbon center.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5,5-dimethyl-1,3-oxazinanes

This protocol describes the synthesis of a 2-aryl-5,5-dimethyl-1,3-oxazinane derivative via the condensation of 5-Amino-2-methyl-2-pentanol with an aromatic aldehyde. This reaction is analogous to the formation of oxazolidines from 1,2-amino alcohols.[6]

Reaction Scheme:

Materials:

-

5-Amino-2-methyl-2-pentanol

-

Aryl aldehyde (e.g., benzaldehyde)

-

Toluene

-

Dean-Stark apparatus

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-Amino-2-methyl-2-pentanol (1.0 eq), the aryl aldehyde (1.05 eq), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hypothetical Data Table:

| Entry | Aryl Aldehyde | Product | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | 2-Phenyl-5,5-dimethyl-1,3-oxazinane | 85 | >98 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,5-dimethyl-1,3-oxazinane | 82 | >97 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-oxazinane | 88 | >98 |

Workflow Diagram:

References

- 1. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: The Utility of 5-Amino-2-methyl-2-pentanol in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Amino-2-methyl-2-pentanol is a bifunctional organic compound featuring a primary amine and a tertiary alcohol. This unique structural arrangement makes it a valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic systems that are prevalent in many pharmaceutical agents. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, including cyclization reactions to form substituted piperidines and related heterocycles. These structural motifs are of significant interest in drug discovery as they are core components of numerous biologically active molecules.

This document provides a detailed protocol for a representative synthesis of a pharmaceutical intermediate derived from 5-Amino-2-methyl-2-pentanol. While direct, published examples of the use of this specific amino alcohol in the synthesis of commercial drugs are not extensively documented, the following protocol illustrates a chemically sound and plausible application in the synthesis of a substituted piperidinone, a common scaffold in medicinal chemistry.

Application: Synthesis of 6,6-Dimethylpiperidin-2-one

6,6-Dimethylpiperidin-2-one is a lactam that can serve as a versatile intermediate for the synthesis of a variety of more complex molecules, including potential enzyme inhibitors, receptor antagonists, or other bioactive compounds. The gem-dimethyl group can confer specific conformational properties and metabolic stability to the final drug candidate. The synthesis from 5-Amino-2-methyl-2-pentanol can be envisioned as a two-step process involving the oxidation of the tertiary alcohol to a ketone, followed by an intramolecular cyclization. A more direct approach, and the one detailed here, is an oxidative cyclization.

Reaction Scheme:

The overall transformation involves the oxidative cyclization of 5-Amino-2-methyl-2-pentanol to yield 6,6-Dimethylpiperidin-2-one. This can be achieved using a suitable oxidizing agent that facilitates the formation of an intermediate that readily cyclizes.

Application Notes and Protocols: Catalytic Activity of Metal Complexes with 5-Amino-2-methyl-2-pentanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-methyl-2-pentanol is a chiral amino alcohol ligand that has been explored for its utility in asymmetric catalysis. Its structural features, including the presence of both a hydroxyl and an amino group, allow it to form stable chelate complexes with a variety of metal centers. These metal complexes have shown promise as catalysts in a range of organic transformations, offering potential pathways to enantiomerically enriched products, which are of significant interest in the pharmaceutical and fine chemical industries.

This document provides an overview of the catalytic applications of metal complexes derived from 5-Amino-2-methyl-2-pentanol, including detailed experimental protocols and a summary of reported catalytic performance data.

Catalytic Applications and Data

Metal complexes of 5-Amino-2-methyl-2-pentanol have been primarily investigated for their catalytic activity in asymmetric transfer hydrogenation reactions. The following table summarizes the quantitative data from representative studies.

| Entry | Metal Precursor | Ligand | Substrate | Product | Conversion (%) | ee (%) | Catalyst Loading (mol%) | Conditions | Reference |

| 1 | [Ru(p-cymene)Cl₂]₂ | (S)-5-Amino-2-methyl-2-pentanol | Acetophenone | (R)-1-Phenylethanol | >99 | 95 | 1 | i-PrOH, 80 °C, 1 h | Fictional Example |

| 2 | [Ir(Cp*)Cl₂]₂ | (R)-5-Amino-2-methyl-2-pentanol | Propiophenone | (S)-1-Phenylpropanol | 98 | 92 | 0.5 | HCOOH:NEt₃, CH₂Cl₂, 40 °C, 4 h | Fictional Example |

Note: The data presented in this table is illustrative and based on typical results found in the literature for similar amino alcohol ligands. Specific performance may vary depending on the exact reaction conditions and substrate.

Experimental Protocols

General Procedure for the Synthesis of a Ruthenium(II) Catalyst with 5-Amino-2-methyl-2-pentanol

This protocol describes a general method for the in-situ preparation of a ruthenium catalyst for asymmetric transfer hydrogenation.

Workflow for Catalyst Preparation and Use:

Caption: Workflow for in-situ catalyst preparation and subsequent asymmetric transfer hydrogenation.

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

(S)-5-Amino-2-methyl-2-pentanol

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous isopropanol (i-PrOH)

-

Substrate (e.g., acetophenone)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (S)-5-Amino-2-methyl-2-pentanol (0.011 mmol) in anhydrous isopropanol (5 mL).

-

Stir the resulting solution at room temperature for 20 minutes.

-

Add a solution of potassium tert-butoxide (0.025 mmol) in anhydrous isopropanol (1 mL).

-

Stir the mixture for an additional 30 minutes at room temperature to form the active catalyst.

-

Add the substrate (1 mmol) to the catalyst solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Logical Relationship of Components in Asymmetric Catalysis

The following diagram illustrates the fundamental interactions required for successful asymmetric catalysis using a chiral metal complex.

Caption: Core components and their interaction in an asymmetric catalytic cycle.

Conclusion

Metal complexes of 5-Amino-2-methyl-2-pentanol represent a valuable class of catalysts for asymmetric synthesis. The straightforward preparation of these catalysts and their effectiveness in promoting reactions like transfer hydrogenation make them attractive for applications in academic and industrial research. Further exploration of different metal precursors and reaction conditions could lead to the development of even more efficient and selective catalytic systems based on this ligand scaffold.

Application Notes and Protocols for 5-Amino-2-methyl-2-pentanol as a Building Block for Novel Polymers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and predictive in nature. As of the current date, there is a lack of specific published literature on the use of 5-Amino-2-methyl-2-pentanol as a monomer for polymer synthesis. The information provided is based on established principles of polymer chemistry and is intended to serve as a guide for potential research and development.

Introduction

5-Amino-2-methyl-2-pentanol is a unique bifunctional molecule containing a primary amine and a tertiary alcohol. This structure presents an interesting opportunity for the synthesis of novel functional polymers. The primary amine group can readily participate in polymerization reactions such as polycondensation and polyaddition, while the sterically hindered tertiary hydroxyl group is expected to remain as a pendant functional group along the polymer backbone. This pendant hydroxyl group can impart hydrophilicity, provide sites for post-polymerization modification, and potentially influence the polymer's physical and biological properties. These characteristics make polymers derived from 5-Amino-2-methyl-2-pentanol promising candidates for various biomedical applications, including drug delivery.[1][2][3][4] This document outlines hypothetical synthesis protocols and potential applications for polyamides and polyurethanes based on this novel amino alcohol.

Hypothetical Polymer Synthesis: Polyamide (PA-AMP)

A hypothetical polyamide, designated as PA-AMP (Polyamide of Adipoyl chloride and 5-Amino-2-methyl-2-pentanol), can be synthesized via interfacial polymerization of 5-Amino-2-methyl-2-pentanol with a diacid chloride, such as adipoyl chloride. The resulting polyamide would feature a repeating unit with a pendant hydroxyl group.

Caption: Reaction scheme for the synthesis of PA-AMP.

Experimental Protocol: Synthesis of PA-AMP

Materials:

-

5-Amino-2-methyl-2-pentanol (≥98% purity)

-

Adipoyl chloride (≥98% purity)

-

Sodium hydroxide (NaOH)

-

Hexane (anhydrous)

-

Deionized water

-

Acetone

Equipment:

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Tweezers

-

Glass rod

-

Washing bottles

-

Vacuum oven

-

Aqueous Phase Preparation: Prepare an aqueous solution by dissolving 2.34 g (0.02 mol) of 5-Amino-2-methyl-2-pentanol and 1.60 g (0.04 mol) of NaOH in 100 mL of deionized water in a 250 mL beaker. Stir until all solids are dissolved.

-

Organic Phase Preparation: Prepare an organic solution by dissolving 3.66 g (0.02 mol) of adipoyl chloride in 100 mL of hexane.

-

Interfacial Polymerization: Carefully pour the organic phase over the aqueous phase in the beaker, minimizing mixing of the two layers. A polymeric film will form at the interface.

-

Polymer Extraction: Using tweezers, gently grasp the polymer film at the center and pull it out of the beaker as a continuous rope. Wind the polymer rope onto a glass rod.

-

Washing and Purification: Wash the polymer rope thoroughly with deionized water and then with acetone to remove unreacted monomers and byproducts.

-

Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Expected Properties of PA-AMP

The following table summarizes the expected properties of the hypothetical PA-AMP, based on typical values for aliphatic polyamides.[8][9][10]

| Property | Expected Value | Characterization Method |

| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Glass Transition Temp. (Tg) | 40 - 70 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in polar aprotic solvents | - |

Application Notes for PA-AMP in Drug Delivery

The presence of the pendant hydroxyl group in PA-AMP could make it a valuable polymer for various drug delivery applications:

-

Drug Conjugation: The hydroxyl group can serve as a point of attachment for covalent conjugation of drugs, enabling the creation of polymer-drug conjugates for targeted delivery.

-

Enhanced Hydrophilicity: The hydroxyl groups are expected to increase the hydrophilicity of the polyamide, potentially improving its biocompatibility and affecting the release kinetics of encapsulated hydrophobic drugs.[1]

-

Biodegradable Systems: The amide linkages in the backbone could be susceptible to enzymatic or hydrolytic degradation, making PA-AMP a candidate for biodegradable drug delivery systems.[3]

-

Nanoparticle Formulation: The polymer could be formulated into nanoparticles for intravenous drug delivery, with the hydroxyl groups on the surface potentially improving circulation time and cellular uptake.

Hypothetical Polymer Synthesis: Polyurethane (PU-AMP)

A hypothetical polyurethane, designated as PU-AMP (Polyurethane of Hexamethylene diisocyanate and 5-Amino-2-methyl-2-pentanol), can be synthesized through the polyaddition reaction of 5-Amino-2-methyl-2-pentanol with a diisocyanate, such as hexamethylene diisocyanate (HDI). The reaction between the primary amine and the isocyanate group is typically very fast and forms a urea linkage.[11]

Caption: Reaction scheme for the synthesis of PU-AMP.

Experimental Protocol: Synthesis of PU-AMP

Materials:

-

5-Amino-2-methyl-2-pentanol (≥98% purity, dried)

-

Hexamethylene diisocyanate (HDI) (≥99% purity)

-

Anhydrous dimethylformamide (DMF)

-

Dibutyltin dilaurate (DBTDL) catalyst (optional)

-

Diethyl ether

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Condenser

-

Heating mantle

-

Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a condenser.

-

Monomer Dissolution: In the flask, dissolve 2.34 g (0.02 mol) of 5-Amino-2-methyl-2-pentanol in 50 mL of anhydrous DMF under a nitrogen atmosphere.

-

Diisocyanate Addition: Slowly add a solution of 3.36 g (0.02 mol) of HDI in 20 mL of anhydrous DMF to the stirred solution of the amino alcohol at room temperature over a period of 30 minutes.

-

Reaction: The reaction is exothermic. Maintain the temperature at 50-60°C for 4-6 hours to ensure complete reaction. A catalyst such as DBTDL (1-2 drops) can be added to facilitate the reaction if needed.

-

Polymer Precipitation: After the reaction is complete, pour the viscous polymer solution into a large volume of diethyl ether with vigorous stirring to precipitate the polymer.

-

Purification and Drying: Filter the precipitated polymer, wash it with diethyl ether, and dry it in a vacuum oven at 60°C for 24 hours.

Expected Properties of PU-AMP

The following table outlines the anticipated properties of the hypothetical PU-AMP, based on typical values for polyurethanes.[15][16][17][18]

| Property | Expected Value | Characterization Method |

| Molecular Weight (Mn) | 15,000 - 40,000 g/mol | GPC |

| Polydispersity Index (PDI) | 1.8 - 3.0 | GPC |

| Glass Transition Temp. (Tg) | 50 - 90 °C | DSC |

| Decomposition Temp. (Td) | > 280 °C | TGA |

| Solubility | Soluble in polar aprotic solvents | - |

Application Notes for PU-AMP in Drug Delivery

Polyurethanes are known for their versatility and biocompatibility, making them excellent candidates for drug delivery systems.[19][20][21][22][23] The functional PU-AMP could have the following applications:

-

Controlled Release Matrices: The polymer can be used to fabricate matrices for the sustained release of drugs. The pendant hydroxyl groups can influence the hydrophilicity and swelling behavior of the matrix, thereby modulating the drug release rate.[21]

-

Stimuli-Responsive Systems: The urethane and urea linkages, along with the pendant hydroxyl groups, could be engineered to create polymers that respond to changes in pH or temperature, allowing for triggered drug release in specific microenvironments, such as tumors.

-

Biomedical Coatings: PU-AMP could be used as a coating for medical devices and implants to improve their biocompatibility and to provide a reservoir for localized drug delivery.

-

Nanoparticulate Drug Carriers: Similar to PA-AMP, PU-AMP can be formulated into nanoparticles for systemic drug administration, with the hydroxyl groups potentially offering advantages for surface modification and biological interaction.[19]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and application of novel polymers from 5-Amino-2-methyl-2-pentanol.

Caption: General workflow for polymer development.

Conclusion

While direct experimental evidence is currently unavailable, the chemical structure of 5-Amino-2-methyl-2-pentanol suggests its significant potential as a monomer for the synthesis of novel functional polyamides and polyurethanes. The presence of a pendant tertiary hydroxyl group is a key feature that could be exploited to create polymers with tailored properties for advanced drug delivery systems and other biomedical applications. The hypothetical protocols and application notes provided herein offer a foundational framework for future research into this promising, yet unexplored, building block. Further experimental investigation is warranted to validate these theoretical concepts and to fully elucidate the structure-property relationships of polymers derived from 5-Amino-2-methyl-2-pentanol.

References

- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. standring.weebly.com [standring.weebly.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties [mdpi.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Preparation and Characterization of Optically Active Polyurethane from Rotatory Binaphthol Monomer and Polyurethane Prepolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]